

# Recombinant Production of Serrapeptase: A Detailed Guide to Expression and Purification

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

### Introduction

Serrapeptase, a proteolytic enzyme derived from the non-pathogenic bacterium Serratia marcescens, has garnered significant attention in the pharmaceutical and biotechnology sectors for its potent anti-inflammatory, analgesic, and fibrinolytic properties.[1][2] Native production of Serrapeptase from Serratia marcescens can be challenging due to the pathogenic nature of the microorganism.[3][4] Recombinant DNA technology offers a promising alternative for the safe, scalable, and cost-effective production of this valuable therapeutic enzyme.[5][6] This document provides detailed application notes and experimental protocols for the recombinant expression and purification of Serrapeptase, primarily focusing on the Escherichia coli expression system, which is widely used due to its relative simplicity and low cost.[5]

## **Methods for Recombinant Serrapeptase Production**

The successful recombinant production of **Serrapeptase** involves a multi-step process that includes gene cloning, protein expression, and purification. While Pichia pastoris has been explored as an expression host, E. coli remains the most common system for **Serrapeptase** production.[5][7] However, expression in E. coli can sometimes lead to the formation of insoluble and inactive protein aggregates known as inclusion bodies.[3][5]



### **Expression in Escherichia coli**

E. coli is a popular choice for producing non-glycosylated proteins like **Serrapeptase**.[5] Various strains and vectors have been successfully employed for the high-level expression of this enzyme.

Key Considerations for Expression in E. coli

- Expression Vector: The choice of expression vector is crucial for achieving high yields.
   Plasmids from the pET series, such as pET-28a(+) and pET-23b(+), are frequently used as they contain a strong T7 promoter for high-level transcription of the target gene.[3][5] Other vectors like pGEM®-3Zf and pQE30 have also been utilized.[5]
- Host Strain: E. coli BL21(DE3) is a commonly used host strain as it carries the T7 RNA polymerase gene required for transcription from the T7 promoter.[1][8] However, due to the proteolytic nature of Serrapeptase, which can be toxic to the host cells, other strains like E. coli C43(DE3) have been shown to improve expression by mitigating toxicity issues.[3][4]
- Codon Optimization: The **Serrapeptase** gene sequence can be optimized to match the codon usage of E. coli, which can enhance translation efficiency and protein yield.[5]
- Inclusion Bodies: A significant challenge in expressing Serrapeptase in E. coli is the
  formation of inclusion bodies, which are dense aggregates of misfolded protein.[3][5][7]
  While this necessitates an additional refolding step, it can also be advantageous as the
  inclusion bodies are relatively pure and resistant to proteolytic degradation.

### **Purification of Recombinant Serrapeptase**

Purification strategies for recombinant **Serrapeptase** often exploit the presence of an affinity tag, such as a polyhistidine (His-tag), which is incorporated into the protein during the cloning step.

### **Common Purification Techniques**

 Affinity Chromatography: Nickel-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography is the most common method for purifying His-tagged Serrapeptase.[7][8] The His-tag binds



with high affinity to the nickel-charged resin, allowing for the separation of the recombinant protein from other cellular components.

- Ion-Exchange Chromatography: This technique separates proteins based on their net charge and can be used as a subsequent purification step to achieve higher purity.[9]
- Gel Filtration Chromatography: Also known as size-exclusion chromatography, this method separates proteins based on their size and can be used for final polishing of the purified enzyme.[10]

### **Quantitative Data Summary**

The following tables summarize quantitative data from various studies on the recombinant expression and purification of **Serrapeptase**.

Table 1: Recombinant Expression of Serrapeptase in E. coli

Vector	Host Strain	Inducer (IPTG) Concentr ation	Induction Temperat ure (°C)	Induction Time (hours)	Yield	Referenc e
pET-28a(+)	E. coli BL21(DE3)	Not Specified	Not Specified	Not Specified	Not Specified	
pGEM®-3Z f	E. coli BL21(DE3)	Not Specified	Not Specified	Not Specified	Not Specified	
pQE30	E. coli M15	0.5 mM	37	4	Highest Yield (relative)	[5]
pET23b(+)	E. coli C43(DE3)	Not Specified	Not Specified	6	~2-2.5 mg/L	[3]
Fusion Construct	Not Specified	Not Specified	Not Specified	Not Specified	2.5 ± 0.764 g/L	[7]

Table 2: Purification and Activity of Recombinant Serrapeptase



Purification Method	Purity	Specific Activity (U/mg)	Reference
Ni-NTA Affinity Chromatography	>98%	Not Specified	[4]
Ni-NTA Affinity Chromatography & On-column Refolding	Not Specified	8382 ± 291	[7]
Ammonium Sulphate Precipitation & Ion- Exchange Chromatography	Not Specified	20,492	[9]

## **Experimental Protocols**

## Protocol 1: Cloning of Serrapeptase Gene into an Expression Vector

This protocol describes the general steps for cloning the **Serrapeptase** gene into a suitable E. coli expression vector, such as pET-28a(+).

#### Materials:

- Serrapeptase gene (synthetic or amplified from Serratia marcescens)
- pET-28a(+) vector
- Restriction enzymes (e.g., Ncol and Xhol)[5]
- T4 DNA Ligase
- Competent E. coli DH5α cells
- LB agar plates with kanamycin (50 µg/mL)



- Digest both the Serrapeptase gene insert and the pET-28a(+) vector with the chosen restriction enzymes.
- Purify the digested insert and vector using a DNA purification kit.
- Ligate the digested insert into the linearized vector using T4 DNA Ligase.
- Transform the ligation mixture into competent E. coli DH5α cells.
- Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.
- Select individual colonies and confirm the presence of the correct insert by colony PCR and restriction digestion of the isolated plasmid DNA.[5]
- Verify the sequence of the cloned gene by DNA sequencing.

# Protocol 2: Expression of Recombinant Serrapeptase in E. coli

This protocol outlines the steps for expressing the recombinant **Serrapeptase** in E. coli BL21(DE3).

#### Materials:

- E. coli BL21(DE3) cells harboring the pET-28a-Serrapeptase plasmid
- Luria-Bertani (LB) broth or Terrific Broth (TB) containing kanamycin (50 μg/mL)[5]
- Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (1 M)

- Inoculate 50 mL of LB or TB medium containing kanamycin with a single colony of E. coli
   BL21(DE3) carrying the expression plasmid.
- Incubate the culture overnight at 37°C with shaking at 180-200 rpm.



- The next day, inoculate 1 L of fresh LB or TB medium (with kanamycin) with the overnight culture to an initial OD600 of 0.05-0.1.
- Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.[5]
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[5]
- Continue to incubate the culture for an additional 4-6 hours at 37°C.[3][5] Optimal expression conditions (temperature, IPTG concentration, and induction time) may need to be optimized for each specific construct.[5]
- Harvest the cells by centrifugation at 6000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until further processing.

# Protocol 3: Purification of Recombinant Serrapeptase from Inclusion Bodies

This protocol details the purification of His-tagged **Serrapeptase** from inclusion bodies using Ni-NTA affinity chromatography.

### Materials:

- Cell pellet from Protocol 2
- Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF)
- Wash Buffer 1 (Solubilization Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 8 M urea)
- Wash Buffer 2 (Refolding Buffer: 20 mM Tris pH 8.0, 100 mM NaCl, 0.1% Triton X-100)[7]
- Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 8 M urea)
- Ni-NTA resin



- Cell Lysis: Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes. Sonicate the cell suspension on ice to ensure complete lysis.
- Inclusion Body Isolation: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C. The pellet contains the inclusion bodies.
- Solubilization: Resuspend the inclusion body pellet in Wash Buffer 1 (Solubilization Buffer) and stir for 1-2 hours at room temperature to solubilize the denatured protein.
- Clarification: Centrifuge the solubilized inclusion bodies at 15,000 x g for 30 minutes at 4°C to remove any insoluble debris.
- Binding to Resin: Add the clarified supernatant to a pre-equilibrated Ni-NTA resin column.

  Allow the protein to bind to the resin for 1-2 hours at room temperature with gentle agitation.
- Washing: Wash the resin with several column volumes of Wash Buffer 1 to remove nonspecifically bound proteins.
- On-Column Refolding (Optional but Recommended): Gradually exchange the denaturing Wash Buffer 1 with a refolding buffer (Wash Buffer 2) to allow the protein to refold while still bound to the column.[7] This can be done by running a gradient from 8 M urea to zero urea.
- Elution: Elute the refolded protein from the column using Elution Buffer.
- Dialysis and Concentration: Dialyze the eluted fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) to remove imidazole and urea. Concentrate the purified protein using an appropriate method (e.g., ultrafiltration).
- Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight, which is expected to be around 50-52 kDa.[1][8]

# Protocol 4: Serrapeptase Activity Assay (Caseinolytic Method)

This protocol is a standard method for determining the enzymatic activity of **Serrapeptase** using casein as a substrate.[11][12]



#### Materials:

- Casein Substrate (0.65% w/v casein in 50 mM potassium phosphate buffer, pH 7.5)
- Trichloroacetic Acid (TCA) solution (0.44 M)
- Folin-Ciocalteu's Phenol Reagent
- Tyrosine Standard Solution (0.1 mg/mL)
- Purified Serrapeptase solution

- Reaction Setup: In a test tube, add 1.0 mL of the Casein Substrate and pre-incubate at 37°C for 5 minutes.
- Enzyme Reaction: Add 0.5 mL of the appropriately diluted purified **Serrapeptase** solution to the pre-warmed substrate. Mix and incubate at 37°C for exactly 10 minutes.
- Reaction Termination: Stop the reaction by adding 1.5 mL of TCA solution. This will
  precipitate the undigested casein.
- Incubation and Clarification: Incubate the mixture at 37°C for 30 minutes to allow for complete precipitation. Centrifuge or filter the mixture to obtain a clear supernatant.
- Color Development: To 1.0 mL of the clear supernatant, add 2.5 mL of 0.4 M sodium carbonate solution and 0.5 mL of Folin-Ciocalteu's reagent. Mix well and incubate at 37°C for 30 minutes.
- Absorbance Measurement: Measure the absorbance of the solution at 660 nm against a blank. The blank is prepared by adding the enzyme solution after the TCA.
- Standard Curve: Prepare a standard curve using different concentrations of the Tyrosine Standard Solution.
- Calculation of Activity: Determine the amount of tyrosine released by the enzyme from the standard curve. One unit of **Serrapeptase** activity is defined as the amount of enzyme that



liberates 1 µmol of tyrosine per minute under the specified conditions.

### **Visualizations**

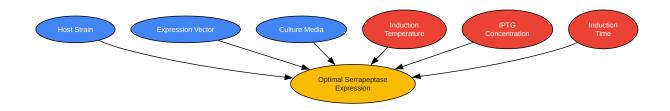
# Experimental Workflow for Recombinant Serrapeptase Production



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Caption: Workflow for recombinant **Serrapeptase** production.

# **Logical Relationship of Expression Optimization Parameters**



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Caption: Factors influencing recombinant **Serrapeptase** expression.



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- To cite this document: BenchChem. [Recombinant Production of Serrapeptase: A Detailed Guide to Expression and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13391369#methods-for-recombinant-expression-and-purification-of-serrapeptase]

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